1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Synthesis
Pyrazole and its derivatives are a highly influential class of N-heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms. mdpi.comresearchgate.netmdpi.com First identified by Ludwig Knorr in 1883, pyrazoles have become foundational building blocks in numerous sectors of the chemical industry, including pharmaceuticals and agrochemicals. researchgate.netmdpi.com Their versatility stems from their stable aromatic nature and the ability to be functionalized at multiple positions on the ring. mdpi.com
In organic synthesis, the pyrazole nucleus serves as a versatile scaffold for constructing complex molecular architectures. researchgate.netresearchgate.net As an aromatic heterocycle with an excess of π-electrons, the pyrazole ring exhibits distinct reactivity; electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. researchgate.netmdpi.com The synthetic accessibility and diverse reactivity of pyrazoles have made them crucial intermediates in the preparation of a wide array of biologically active compounds and functional materials. mdpi.comglobalresearchonline.net Researchers have developed numerous methods for synthesizing pyrazole derivatives, ranging from traditional cyclocondensation reactions to modern one-pot, multicomponent processes and transition-metal-catalyzed reactions. researchgate.netresearchgate.netsid.ir
Integration of Naphthalene (B1677914) Moieties for Enhanced Molecular Functionality
Naphthalene is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. study.compharmaguideline.com This fused bicyclic system provides a stable, planar, and versatile scaffold that is widely incorporated into functional molecules. nbinno.com The delocalized pi-electron system of the naphthalene core is central to its distinct electronic and optical properties. nbinno.com
By attaching various functional groups to the naphthalene ring, chemists can precisely tune a molecule's characteristics to suit specific applications. nbinno.com In medicinal chemistry, the naphthalene moiety is often used to enhance the lipophilicity of a compound, which can improve its ability to interact with biological targets. nbinno.comlifechemicals.com Consequently, naphthalene derivatives are found in numerous pharmaceuticals. lifechemicals.com Beyond pharmaceuticals, the unique photophysical properties of naphthalenes make them valuable components in the development of synthetic dyes, pigments, and advanced materials. lifechemicals.com Their aromatic nature allows them to participate in a variety of chemical reactions, making them important intermediates in fine chemical synthesis. nbinno.com
Molecular Architecture and Structural Specificity of 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | This compound |
| Core Components | Pyrazole, Naphthalene |
Note: Data is calculated based on the chemical structure.
Historical Trajectories and Current Research Landscape of Pyrazole-Naphthalene Conjugates
While pyrazole chemistry dates back to the late 19th century, the deliberate synthesis of hybrid molecules that conjugate pyrazoles with other functional moieties like naphthalene is a more contemporary area of research. mdpi.com The interest in such conjugates is driven by the principle of molecular hybridization, where combining two distinct pharmacophores or functional units can lead to novel or enhanced properties.
Recent research has demonstrated the significant potential of pyrazole-naphthalene hybrids, particularly in medicinal chemistry. For instance, studies have reported the synthesis of pyrazole-naphthalene analogs that exhibit potent in vitro antitumor activity. nih.gov One such analog was found to be a novel and potent inhibitor of tubulin polymerization, a key target in cancer therapy. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences or efficient one-pot, three-component reactions. mdpi.com Modern research efforts frequently employ computational tools, such as molecular docking, to predict the interactions of these compounds with biological targets and to guide the design of new derivatives with improved efficacy. nih.govmdpi.com The ongoing exploration of pyrazole-naphthalene conjugates continues to yield compounds with promising applications, from potential therapeutics to novel materials with tailored electronic and optical properties.
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-ethyl-4-naphthalen-1-ylpyrazole |
InChI |
InChI=1S/C15H14N2/c1-2-17-11-13(10-16-17)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3 |
InChI Key |
BUPPZWGIKBJUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 4 Naphthalen 1 Yl 1h Pyrazole and Analogous Derivatives
Establishment of the Pyrazole (B372694) Nucleus
The formation of the central pyrazole ring is the foundational step in the synthesis of the target compound. Methodologies for this stage are well-established, primarily involving the reaction of a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species.
Cyclocondensation Reactions in Pyrazole Synthesis
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netrsc.org For the synthesis of a 4-(naphthalen-1-yl)pyrazole scaffold, this approach would begin with a 1,3-dicarbonyl precursor already bearing the naphthalene (B1677914) moiety.
A key intermediate for this process is a derivative of 1-(naphthalen-1-yl)butane-1,3-dione. The synthesis can be conceptualized as the reaction of this diketone with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A related and practical example is the synthesis of 3-(naphthalen-1-yl)pyrazoles starting from α,β-unsaturated ketones. For instance, the reaction of 1-acetylnaphthalene with an appropriate aldehyde can form a chalcone (B49325) (an α,β-unsaturated ketone), which then reacts with a hydrazine derivative. mdpi.com This reaction initially forms a pyrazoline ring, which is a partially saturated five-membered ring. Subsequent oxidation of the pyrazoline intermediate yields the fully aromatic pyrazole. mdpi.com Acetic acid can serve as both the solvent and the oxidizing agent for this aromatization step. mdpi.com
Table 1: Representative Cyclocondensation and Oxidation Conditions
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazoline Formation | 1-Acetylnaphthalene, Aryl Aldehyde, Phenylhydrazine | NaOH, Ethanol, Microwave (180 W, 2 min) | 5-Aryl-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | mdpi.com |
| Oxidation | Pyrazoline Intermediate | Glacial Acetic Acid, 85 °C, 24 h | 5-Aryl-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | mdpi.com |
Multicomponent Reaction Strategies for Pyrazole Formation
Multicomponent reactions (MCRs) offer an efficient alternative for constructing the pyrazole nucleus, as they allow for the combination of three or more starting materials in a single synthetic operation. researchgate.netnih.gov This approach enhances atom economy and reduces the number of purification steps.
A relevant example is the one-pot, three-component synthesis of pyrazoline precursors. This can be achieved by reacting an aldehyde, a ketone (such as 1-acetylnaphthalene), and a hydrazine in a single vessel. mdpi.com This strategy directly assembles the necessary components to form the pyrazoline ring system, which can then be oxidized to the target pyrazole as described previously. mdpi.com The use of microwave irradiation can significantly accelerate these reactions. mdpi.com
Introduction and Functionalization of the Naphthalene Moiety
An alternative synthetic strategy involves forming the pyrazole ring first and then introducing the naphthalene group at the C4 position. This approach relies on modern cross-coupling methodologies.
Approaches to C-Naphthalene Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic systems. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. nih.govrhhz.netccspublishing.org.cn This strategy would involve the reaction of a 4-halopyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) with naphthalen-1-ylboronic acid.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., Cs₂CO₃ or K₃PO₄) and a suitable solvent system like a mixture of dioxane and water. nih.govrhhz.net Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for such couplings. rhhz.netccspublishing.org.cn
Table 2: Typical Suzuki-Miyaura Coupling Conditions for 4-Arylpyrazole Synthesis
| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | Microwave, 90 °C, 5-12 min | High | rhhz.net |
Other cross-coupling methods, such as the Stille reaction (coupling a 4-stannylpyrazole with 1-iodonaphthalene), could also be employed. wikipedia.org Furthermore, direct C-H arylation, a more recent development, could potentially form the C4-naphthalene bond by directly coupling a C-H bond of the pyrazole with a naphthalene derivative, avoiding the need for pre-functionalization of the pyrazole ring. researchgate.net
Regioselective Functionalization of Pyrazole-Naphthalene Scaffolds
Once the 4-(naphthalen-1-yl)-1H-pyrazole scaffold is assembled, further functionalization can be explored. The inherent electronic properties of the two linked aromatic systems dictate the regioselectivity of subsequent reactions. The pyrazole ring is generally considered electron-rich, and electrophilic aromatic substitution (SEAr) on an unsubstituted pyrazole preferentially occurs at the C4 position. quora.com Since this position is already occupied in the target scaffold, electrophilic attack would be directed to either the remaining positions on the pyrazole ring (C3 or C5) or the naphthalene ring.
The naphthalene moiety is also susceptible to electrophilic substitution. wikipedia.orglibretexts.org The pyrazole substituent at the C1 position of the naphthalene ring will act as a directing group, influencing the position of incoming electrophiles. Based on the general principles of electrophilic aromatic substitution on substituted naphthalenes, reactions like nitration, halogenation, or Friedel-Crafts acylation would likely be directed to the C4 or C5 positions of the naphthalene ring. masterorganicchemistry.comyoutube.com The precise outcome would depend on the specific reaction conditions and the electronic nature of the pyrazole ring.
N-Alkylation Strategies for 1-Ethyl Substitution
The final step in the synthesis of 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole is the introduction of the ethyl group onto one of the pyrazole's nitrogen atoms. A significant challenge in the N-alkylation of asymmetric pyrazoles is controlling the regioselectivity, as the reaction can potentially yield two different isomers (N1 and N2 substitution).
For 4-substituted pyrazoles, the outcome of N-alkylation is primarily governed by steric effects. d-nb.info The bulky naphthalen-1-yl group at the C4 position creates significant steric hindrance. Alkylation at the N1 position is generally favored because it places the new ethyl group further away from the bulky substituent compared to alkylation at the N2 position (which is equivalent to the N5 position).
A common and effective method for N-alkylation involves deprotonating the pyrazole with a strong base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide. d-nb.info Alternatively, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO can also promote regioselective N1-alkylation. researchgate.net
Recent studies have also explored catalyst-free Michael addition reactions for highly regioselective N1-alkylation of pyrazoles, achieving N1/N2 ratios greater than 99:1. researchgate.netsemanticscholar.org This method involves reacting the pyrazole with an activated alkene.
Table 3: Conditions for Regioselective N-Alkylation of Pyrazoles
| Base | Solvent | Alkylating Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| NaH | THF | Alkyl Bromide | Room Temp | High N1 selectivity for sterically hindered pyrazoles | d-nb.info |
| K₂CO₃ | DMSO | Alkyl/Aryl Halide | Varies | Good N1 regioselectivity for 3-substituted pyrazoles | researchgate.net |
The use of sterically bulky alkylating agents has also been shown to significantly enhance N1 selectivity, further underscoring the importance of steric factors in controlling the reaction's outcome. acs.org
Synthetic Refinements and Green Chemistry Considerations
The synthesis of pyrazole derivatives, including this compound and its analogs, has increasingly come under the influence of green chemistry principles. nih.gov These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthetic routes often involve harsh reaction conditions, toxic organic solvents, and lengthy reaction times, which are not only environmentally detrimental but also increase production costs. researchgate.net Consequently, significant research has been directed toward developing more efficient, eco-friendly, and economically viable methodologies. nih.govresearchgate.net Key areas of focus include the use of green solvents, alternative energy sources, novel catalytic systems, and the development of one-pot multicomponent reactions. nih.govthieme-connect.com
Modern approaches emphasize strategies that are operationally simple, atom-economical, and environmentally benign. nih.gov Multicomponent reactions (MCRs), in particular, have emerged as a powerful tool in green synthesis, allowing for the construction of complex molecules like pyrazoles in a single step from multiple starting materials, thus minimizing waste and improving efficiency. researchgate.net These advancements align with the growing demand for sustainable chemical practices in both academic and industrial research. nih.gov
Green Solvents and Reaction Media
One of the cornerstones of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis. thieme-connect.com The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media. thieme-connect.comthieme-connect.com For instance, an efficient synthesis of pyrazoles has been achieved through the condensation of 1,3-diketones with hydrazines at room temperature in water, utilizing the recyclable resinous catalyst Amberlyst-70. mdpi.com The use of water as a solvent not only reduces environmental impact but can also enhance reaction rates and selectivity due to its unique properties, such as high polarity and the hydrophobic effect. thieme-connect.com
Other green solvent systems have also been explored. A mixture of polyethylene (B3416737) glycol and water (PEG-400/H₂O) has been used as an environmentally friendly medium for the synthesis of pyrazole derivatives, catalyzed by in situ generated Pd-nanoparticles. mdpi.com Ionic liquids, particularly magnetic ionic liquids like 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), have been employed as recyclable reaction media for the one-pot, three-component synthesis of pyrazole-4-carboxylic acid ethyl esters. sid.ir This approach offers advantages such as ease of product separation and catalyst recycling. sid.ir
| Green Solvent/Medium | Catalyst Example | Key Advantages | Source(s) |
| Water | Amberlyst-70 | Non-toxic, available, cost-effective, simple workup | mdpi.com |
| Water | CeO₂/SiO₂ | Heterogeneous Lewis acid, promotes multicomponent reactions | thieme-connect.com |
| PEG-400/H₂O | Pd-Nanoparticles | Environmentally friendly medium, efficient catalysis | mdpi.com |
| Magnetic Ionic Liquid | [bmim][FeCl₄] | Recyclable catalyst/medium, green process, mild conditions | sid.ir |
Alternative Energy Sources
To minimize the energy consumption associated with conventional heating and reduce reaction times, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in pyrazole synthesis. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has shown remarkable results. For example, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives was compared using both conventional heating and microwave irradiation. The microwave-assisted method drastically reduced the reaction time from 1.4 hours to just 8 minutes, while also improving the yield from 80% to 92%. nih.gov Similarly, pyrazoline synthesis via a one-pot three-component reaction was achieved in just 2 minutes under microwave irradiation. mdpi.com
Ultrasonication is another energy-efficient technique that promotes reactions through acoustic cavitation. researchgate.net This method has been used for the synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetic nanocatalyst, offering a green and efficient pathway to these compounds. researchgate.net Solvent-free synthesis, often achieved through grinding reactants together (mechanochemistry), represents another eco-friendly alternative that eliminates the need for solvents entirely. researchgate.netnih.gov
| Technique | Comparison to Conventional Method | Key Advantages | Source(s) |
| Microwave Irradiation | Reaction time reduced from 1.4 hours to 8 minutes; yield increased from 80% to 92% for pyrano[2,3-c]pyrazoles. | Rapid heating, shorter reaction times, higher yields, energy efficiency. | nih.gov |
| Ultrasound | Used with magnetic nanocatalysts for efficient synthesis. | Energy efficiency, enhanced reaction rates. | researchgate.net |
| Grinding (Solvent-Free) | Eliminates the need for solvents. | Environmentally friendly, reduced waste, operational simplicity. | researchgate.netnih.gov |
Advanced Catalytic Systems
The development of novel catalysts is pivotal for synthetic refinements in pyrazole chemistry. The focus has been on heterogeneous, recyclable, and non-toxic catalysts that offer high efficiency under mild conditions. mdpi.com Nano-catalysts, such as nano-ZnO, have been employed for the efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Heterogeneous Lewis acids like CeO₂/SiO₂ have been used to catalyze multicomponent reactions in water. thieme-connect.com
| Catalyst | Type | Reaction Example | Key Features | Source(s) |
| Amberlyst-70 | Heterogeneous Resin | Condensation of 1,3-diketones and hydrazines | Resinous, non-toxic, thermally stable, recyclable | mdpi.com |
| Nano-ZnO | Heterogeneous Nanocatalyst | Synthesis of 1,3,5-substituted pyrazoles | Highly efficient, environmentally friendly | mdpi.com |
| CeO₂/SiO₂ | Heterogeneous Lewis Acid | Multicomponent synthesis of pyrazolones in water | Efficient catalysis in aqueous media | thieme-connect.com |
| Nano-[CoFe₂O₄] | Magnetic Nanocatalyst | Synthesis of pyrano[2,3-c]pyrazoles via ultrasound | Recoverable with a magnet, reusable | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Naphthalen 1 Yl 1h Pyrazole
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Specific absorption or scattering frequencies (in cm⁻¹) corresponding to the vibrational modes of the C-H, C=C, and C-N bonds within the pyrazole (B372694) and naphthalene (B1677914) rings, as well as the ethyl group, would need to be identified and assigned.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS):An accurate mass measurement is needed to confirm the elemental composition and molecular formula (C₁₅H₁₄N₂). Data on the fragmentation patterns observed in the mass spectrum would also be required to understand the compound's stability and decomposition pathways under ionization.
Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding the molecule's structure, connectivity, and the forces that govern its packing in the solid state.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure of 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole would reveal how individual molecules are arranged in the crystal lattice. This section would typically detail the key intermolecular interactions that stabilize the crystal structure. These interactions could include:
π-π Stacking: Interactions between the aromatic rings of the pyrazole and naphthalene moieties are often observed in such compounds. The analysis would describe the geometry of these interactions, including the distance between the rings and their relative orientation (e.g., parallel-displaced or T-shaped).
C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic rings could interact with the electron clouds of adjacent aromatic systems.
A data table summarizing the key crystallographic parameters would typically be included here.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Conformational Preferences within the Crystal Lattice
This subsection would focus on the specific conformation of the this compound molecule in the solid state. Key aspects to be discussed would include:
Dihedral Angle: The angle between the planes of the pyrazole and naphthalene rings is a critical conformational parameter. This angle would be precisely determined from the crystallographic data and would indicate the degree of twist between the two aromatic systems.
Ethyl Group Conformation: The orientation of the ethyl group attached to the pyrazole nitrogen would be described, including relevant torsion angles.
Planarity: The planarity of the pyrazole and naphthalene ring systems would be assessed.
Catalytic Applications and Ligand Design Principles for Pyrazole Naphthalene Systems
Mechanistic Studies of Catalytic Pathways Involving Pyrazole-Naphthalene Scaffolds
While general principles of ligand design and catalytic mechanisms for related pyrazole-based systems could be hypothesized, any such discussion would be speculative and would not pertain specifically to 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole as required. Further experimental research is needed to determine the properties and potential catalytic activity of this compound.
Heterogeneous Catalysis Incorporating Pyrazole-Naphthalene Units
The integration of pyrazole-naphthalene systems into heterogeneous catalysts represents a significant advancement in creating robust, recyclable, and highly active catalytic materials. The inherent properties of both the pyrazole (B372694) and naphthalene (B1677914) moieties—such as the coordinating ability and thermal stability of the pyrazole ring and the extended π-system and robustness of the naphthalene group—make them valuable components in the design of solid-supported catalysts. These units are primarily incorporated into two major classes of heterogeneous catalysts: as integral components of Metal-Organic Frameworks (MOFs) and as functional units within polymeric supports.
In the case of polymeric supports, naphthalene-based polymers can be synthesized and subsequently functionalized with pyrazole units. mdpi.com These pyrazole-functionalized polymers can then be used to immobilize catalytically active metal species. The naphthalene-based polymer backbone provides high thermal and chemical stability, while the pyrazole groups serve as effective anchoring sites for metal ions, preventing leaching and allowing for catalyst recycling. mdpi.com The porosity and surface properties of these polymers can be tuned by controlling the crosslinking and functionalization during synthesis. mdpi.com
A key advantage of incorporating pyrazole-naphthalene units into heterogeneous catalysts is the potential for synergistic effects between the two moieties. The naphthalene group can influence the electronic environment of the pyrazole-coordinated metal center, thereby modulating its catalytic activity and selectivity. Furthermore, the hydrophobicity of the naphthalene unit can be utilized to create specific microenvironments within the catalyst, which can be beneficial for certain organic transformations.
An example of the application of naphthalene-based polymers as catalytic supports is in palladium-catalyzed cross-coupling reactions. Naphthalene-based polymers, synthesized through Friedel–Crafts crosslinking, have been successfully employed as supports for palladium catalysts in the Suzuki cross-coupling reaction. mdpi.com The performance of these catalysts is influenced by the functionalization of the naphthalene polymer, which affects both the porosity of the support and the distribution of the palladium active phase. mdpi.com
The following interactive data table summarizes the performance of various palladium catalysts supported on naphthalene-based polymers in the Suzuki cross-coupling of 4-bromoanisole and phenylboronic acid.
| Catalyst | Support Functionalization | Pd Content (wt.%) | Conversion (%) | Selectivity (%) |
| 1%-Pd/NA60 | None | 1.4 | >95 | >97 |
| 1%-Pd/NA120 | None | 1.1 | >95 | >97 |
| 1%-Pd/NNA120 | -NO2 | 1.0 | >95 | >97 |
| 1%-Pd/SNA120 | -SO3H | 1.0 | >95 | >97 |
| 1%-Pd/NL60 | -OH | 1.0 | >95 | >97 |
The reusability of these heterogeneous catalysts is a critical factor for their practical application. Pyrazolate-based MOFs have demonstrated excellent stability and can often be recovered and reused for multiple catalytic cycles without a significant loss of activity. acs.org Similarly, polymer-supported catalysts can be easily separated from the reaction mixture by filtration and reused, which is a significant advantage over their homogeneous counterparts. nih.gov The robust nature of the naphthalene-based polymer backbone contributes to the mechanical and chemical stability of the catalyst during recycling. mdpi.com
Fundamental Theoretical and Mechanistic Investigations of Pyrazole Naphthalene Conjugates
Reaction Mechanisms of Naphthalene (B1677914) and Pyrazole (B372694) Ring Transformations
The synthesis of pyrazole-naphthalene conjugates can be achieved through various synthetic routes. A common and versatile method for the formation of the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. slideshare.net For a 4-substituted pyrazole like 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole, a potential pathway involves the reaction of a suitably substituted 1,3-dicarbonyl precursor with ethylhydrazine (B1196685).
Another prevalent synthetic strategy involves the reaction of α,β-unsaturated ketones, often derived from chalcones, with hydrazine derivatives to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com For instance, a chalcone (B49325) bearing a naphthalene moiety could react with ethylhydrazine to yield a pyrazoline intermediate, followed by aromatization to the pyrazole. The synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully achieved through a two-step reaction involving the initial synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to pyrazole. mdpi.com
Transformations on the pyrazole ring itself can also be employed to introduce or modify substituents. The Vilsmeier-Haack reaction, for example, can be used to formylate the pyrazole ring, providing a handle for further functionalization. researchgate.net The synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been accomplished using this reaction. mdpi.com
The following table summarizes common reactions for pyrazole synthesis:
| Reaction Name | Reactants | Product | Reference |
| Paal-Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Pyrazole | slideshare.net |
| From Chalcones | α,β-Unsaturated Ketone + Hydrazine | Pyrazoline (then Pyrazole) | mdpi.com |
| Vilsmeier-Haack Reaction | Phenyl Hydrazones | Pyrazole-4-carbaldehydes | researchgate.net |
Exploration of Intramolecular and Intermolecular Interactions
The structure and properties of this compound are influenced by a variety of intramolecular and intermolecular interactions. Intramolecularly, the dihedral angle between the pyrazole and naphthalene rings is a key determinant of the extent of π-conjugation. A more planar conformation would lead to greater electronic communication between the two aromatic systems. researchgate.net In a related crystal structure, the dihedral angle between pyrazole and benzene (B151609) rings was found to be 76.06 (11)°. nih.gov
Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of these materials. Hydrogen bonding, although not a dominant feature in N-ethylated pyrazoles, can occur in related pyrazole derivatives with appropriate functional groups. nih.gov A more significant interaction for pyrazole-naphthalene conjugates is likely to be π-π stacking between the aromatic rings of adjacent molecules. researchgate.net These stacking interactions can influence the photophysical properties of the material in the solid state.
Photophysical Characterization and Luminescence Properties
Pyrazole-naphthalene conjugates are often fluorescent, and their photophysical properties can be tuned by modifying their chemical structure. The absorption and emission spectra of these compounds are key to understanding their behavior as fluorophores. bohrium.com
The absorption spectra of pyrazoline derivatives often show two peaks. bohrium.com The fluorescence spectra are sensitive to the molecular structure and the solvent environment. elsevierpure.com For instance, the fluorescence of some pyrazoline molecules has been found to be significantly affected by substituents. elsevierpure.com Time-resolved fluorescence measurements can provide insights into the excited-state dynamics of these molecules. bohrium.com
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for predicting the electronic spectra and understanding the nature of the electronic transitions. bohrium.comelsevierpure.com These calculations can provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the photophysical and electronic properties. bohrium.com
The following table presents hypothetical photophysical data for a pyrazole-naphthalene conjugate based on findings for related compounds.
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~330 nm | nih.gov |
| Emission Maximum (λem) | ~400-500 nm | nih.gov |
| Fluorescence Quantum Yield (ΦF) | Varies with substituents | bohrium.com |
It is important to note that the actual values for this compound would need to be determined experimentally.
Influence of Substituents (e.g., Ethyl and Naphthyl) on Electronic and Steric Effects
The ethyl and naphthyl substituents in this compound have a significant impact on its electronic and steric properties.
The ethyl group at the N1 position of the pyrazole ring is an electron-donating group. rsc.org This can influence the electron density of the pyrazole ring and affect its reactivity and photophysical properties. Studies on N-substituted pyrazoles have shown that the nature of the substituent can affect the aromaticity of the ring. rsc.org
The naphthyl group at the C4 position is a large, aromatic substituent. Its presence extends the π-conjugated system of the molecule, which is expected to cause a red-shift in the absorption and emission spectra compared to a pyrazole with a smaller substituent. nih.gov The naphthyl group can also participate in π-π stacking interactions, as discussed earlier. researchgate.net
The steric bulk of the naphthyl group can influence the conformation of the molecule, affecting the dihedral angle between the pyrazole and naphthalene rings. This, in turn, will impact the electronic communication between the two ring systems. Computational studies on substituted naphthalenes have been used to investigate the effect of substituents on their stability and electronic properties. iau.ir
The electronic properties of pyrazole derivatives are also influenced by substituents on the pyrazole ring. For example, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower it. bohrium.com These changes in frontier molecular orbital energies can affect the charge transport properties of the material, suggesting potential applications in organic electronics. elsevierpure.com
Future Research Trajectories and Emerging Opportunities for 1 Ethyl 4 Naphthalen 1 Yl 1h Pyrazole
Innovations in Synthetic Accessibility and Scalability
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods developed to construct this versatile heterocyclic core. acs.org Traditional methods, such as the Knorr pyrazole synthesis, involve the condensation of a β-diketone with a hydrazine (B178648) derivative. acs.orgjk-sci.com For 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole, this would conceptually involve the reaction of a 1,3-dicarbonyl compound bearing a naphthalene (B1677914) moiety with ethylhydrazine (B1196685).
Future research will likely focus on overcoming the limitations of classical methods, such as regioselectivity issues and the need for harsh reaction conditions. Innovations are anticipated in the realm of one-pot, multicomponent reactions (MCRs), which offer a more streamlined and atom-economical approach to complex molecules. mdpi.comsid.ir An MCR approach for the target molecule could involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization with ethylhydrazine.
Furthermore, the development of flow chemistry processes for the synthesis of this compound presents a significant opportunity for scalability. Flow synthesis can offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier purification.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Condensation (e.g., Knorr) | Well-established methodology. | Potential for regioisomeric mixtures, may require harsh conditions. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, potential for diversity. mdpi.com | Requires careful optimization of reaction components and conditions. |
| Flow Chemistry | Enhanced scalability, improved safety and control, potential for automation. | Initial setup costs, requires specialized equipment. |
Development of Highly Efficient and Selective Catalytic Systems
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for pyrazole synthesis is an active area of research. For the synthesis of this compound, future research is expected to focus on both homogeneous and heterogeneous catalysis to improve efficiency and selectivity.
The use of transition metal catalysts, such as copper, rhodium, and iron, has been shown to be effective in various pyrazole syntheses. organic-chemistry.orgmdpi.com Future work could explore the application of these catalysts in cycloaddition reactions or C-H activation strategies to construct the pyrazole ring with the desired substitution pattern. For instance, a rhodium-catalyzed addition-cyclization of ethylhydrazine with a suitably functionalized naphthalene-containing alkyne could provide a direct route to the target compound. organic-chemistry.org
Moreover, the development of green and reusable catalysts, such as nano-catalysts and magnetically separable catalysts, is a key trend. sid.irnih.gov These catalysts offer advantages in terms of environmental impact and process economy. The application of a nano-ZnO catalyst, for example, has been reported for the efficient synthesis of 1,3,5-substituted pyrazoles and could be adapted for the synthesis of the title compound. nih.gov
Table 2: Emerging Catalytic Systems for Pyrazole Synthesis
| Catalyst Type | Example | Key Advantages |
| Transition Metal Catalysts | Rhodium, Copper, Iron organic-chemistry.orgmdpi.com | High efficiency, potential for novel bond formations. |
| Nano-catalysts | Nano-ZnO nih.gov | High surface area, potential for high activity and selectivity. |
| Magnetic Catalysts | [bmim][FeCl4] sid.ir | Easy separation and recyclability, environmentally friendly. |
| Photoredox Catalysis | Visible light catalysis organic-chemistry.org | Mild reaction conditions, use of a renewable energy source. |
Advanced Functional Materials Exploration Beyond Current Applications
Pyrazole derivatives are known to be valuable building blocks for a wide range of functional materials due to their unique electronic and structural properties. bohrium.com The presence of both a naphthalene ring and a pyrazole core in this compound suggests its potential for applications in materials science.
Future research should focus on exploring the utility of this compound as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent sensor. The naphthalene moiety is a well-known chromophore, and its incorporation into the pyrazole structure could lead to interesting photophysical properties.
Furthermore, the coordination chemistry of this compound could be investigated. The pyrazole ring can act as a ligand to form metal complexes with potential applications in catalysis, magnetism, and as therapeutic agents. bohrium.com The synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand could lead to materials with novel porous structures and functionalities.
Comprehensive Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, computational modeling can play a crucial role in guiding future research efforts.
Molecular modeling techniques, such as molecular docking, can be employed to predict the binding affinity of this compound to various biological targets, thereby identifying potential therapeutic applications. nih.gov Quantum mechanical calculations, particularly density functional theory (DFT), can provide detailed information about the electronic structure and properties of the molecule, which is essential for understanding its reactivity and designing new functional materials. eurasianjournals.comeurasianjournals.com
Molecular dynamics simulations can be used to study the dynamic behavior and conformational preferences of this compound, which is important for understanding its interactions with other molecules and its performance in materials applications. eurasianjournals.com The integration of these computational methods can accelerate the discovery of new applications and the optimization of the properties of this promising pyrazole derivative.
Table 3: Computational Methods in Pyrazole Research
| Computational Method | Application | Information Gained |
| Molecular Docking | Drug discovery nih.gov | Prediction of binding modes and affinities to biological targets. |
| Density Functional Theory (DFT) | Electronic structure analysis eurasianjournals.comeurasianjournals.com | Insights into electronic properties, reactivity, and spectroscopic features. |
| Molecular Dynamics (MD) Simulations | Conformational analysis eurasianjournals.com | Understanding of dynamic behavior and intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Lead optimization nih.gov | Correlation of structural features with biological activity. |
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-4-(naphthalen-1-yl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between a naphthalene-derived carbonyl compound (e.g., 1-acetylnaphthalene) and a pyrazole aldehyde derivative. A base such as ethanolic potassium hydroxide facilitates carbanion formation, enabling C=C bond formation . Key steps include:
- Reagent Control : Use of 20% ethanolic KOH for deprotonation.
- Time Optimization : Stirring for 6 hours to achieve optimal intermediate formation.
- Purification : Precipitation in water followed by ethanol recrystallization to isolate the product .
Variations in alkylation (e.g., ethyl group introduction) may require additional steps, such as nucleophilic substitution with ethyl halides under anhydrous conditions .
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, respectively. For example, the ethyl group’s triplet signal (~1.3 ppm) and naphthalene aromatic protons (7.5–8.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for CHN).
- X-ray Diffraction (XRD) : Resolves crystal packing and torsional angles between naphthalene and pyrazole rings (e.g., 46.3° twist observed in analogous structures) .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer: Pyrazole-naphthalene hybrids exhibit:
- Antitumor Activity : Inhibition of kinase pathways via π-π stacking interactions with hydrophobic enzyme pockets .
- Anti-inflammatory Effects : Modulation of COX-2 enzyme activity through hydrogen bonding with catalytic residues .
- Neuroprotective Potential : Observed in structurally similar compounds via NMDA receptor antagonism .
Note: Activity varies with substituents; fluorophenyl or methoxy groups enhance metabolic stability compared to ethyl .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in multi-step reactions?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency by stabilizing transition states .
- Temperature Gradients : Stepwise heating (e.g., 60°C for condensation, 80°C for ethylation) minimizes side reactions.
- Catalytic Additives : Palladium catalysts enhance coupling reactions in naphthalene functionalization .
- Yield Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate purity .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate interactions with proteins (e.g., kinases) using the naphthalene moiety for hydrophobic docking and pyrazole nitrogen for hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Correlate substituent electronegativity (e.g., ethyl vs. fluorine) with IC values to guide analog design .
Q. How can contradictory bioactivity data for pyrazole-naphthalene derivatives be resolved?
Methodological Answer:
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methoxy) and compare IC trends across assays .
- Assay Standardization : Control for variables like cell line viability (MTT vs. ATP-based assays) and enzyme purity .
- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., oxidative loss of ethyl group) that may skew results .
Q. What strategies address the metabolic instability of the ethyl group in vivo?
Methodological Answer:
- Bioisosteric Replacement : Substitute ethyl with trifluoromethyl (-CF) to resist oxidative metabolism .
- Prodrug Design : Mask the ethyl group as an ester (e.g., acetylated prodrug) for delayed release .
- Microsomal Studies : Incubate with liver microsomes (CYP450 enzymes) to identify metabolic hotspots .
Q. How is this compound utilized as an intermediate in multi-step organic synthesis?
Methodological Answer:
- Suzuki Coupling : The naphthalene moiety acts as a boronate partner for aryl halide cross-coupling .
- Heterocycle Functionalization : React the pyrazole NH with electrophiles (e.g., acyl chlorides) to generate amide libraries .
- Click Chemistry : Azide-alkyne cycloaddition at the ethyl group for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
